Chrysen-6(5H)-one

Description

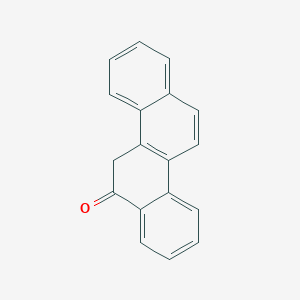

Chrysen-6(5H)-one (CAS: 37515-51-8, PubChem ID: 37766), also referred to as 6-hydroxychrysene (6-OH-CHR), is a polycyclic aromatic hydrocarbon (PAH) derivative classified under benzenoids and chrysene analogs . Structurally, it consists of four fused aromatic rings with a hydroxyl group at the 6-position and a ketone group in the 5H configuration.

Properties

CAS No. |

147049-83-0 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

5H-chrysen-6-one |

InChI |

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-10H,11H2 |

InChI Key |

ORPVFFVNUGRIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4C1=O |

Origin of Product |

United States |

Preparation Methods

Acetic Acid Derivative Cyclization

A widely reported method involves cyclizing (2-phenylnaphthalen-1-yl)acetic acid derivatives (4 ) using polyphosphoric acid (PPA) or trifluoroacetic acid (TFA)-trifluoroacetic anhydride (TFAA) mixtures. This approach yields chrysen-6-ol derivatives in high efficiency (typically >80%), though direct ketone formation requires additional oxidation steps.

Mechanism :

- Precursor Synthesis : (2-Bromonaphthalen-1-yl)acetonitrile derivatives react with phenyl boronic acids via Suzuki-Miyaura coupling to form intermediates.

- Cyclization : Intramolecular esterification and dehydration under acidic conditions (PPA or TFA-TFAA) form the chrysene core.

- Oxidation : Subsequent oxidation (e.g., using MnO₂ or CrO₃) converts hydroxyl groups to ketones.

Challenges :

Pinacol Rearrangement

A four-step synthesis starting from fluoren-9-one achieves dibenzo(g,p)chrysene derivatives, which can be functionalized to this compound:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Reduction | I₂, Mg, Et₂O-Benzene | 90% |

| 2 | Pinacol Rearrangement | I₂, AcOH, Reflux | 85% |

| 3 | Oxidation | KOH/MeOH | 75% |

| 4 | Purification | Alumina Column | N/A |

Key Findings :

- The pinacol rearrangement generates a spirocyclic intermediate, which undergoes ring-opening to form the chrysene skeleton.

- Oxidation of the diol intermediate yields the ketone functionality.

Cross-Coupling and Functionalization

Modern methods leverage transition-metal catalysis for regioselective synthesis:

Suzuki-Miyaura Coupling

Directed ortho metalation (DoM) and Suzuki-Miyaura cross-coupling enable precise placement of substituents. For example:

- DoM : Lithiation of brominated naphthalene derivatives directs subsequent coupling reactions.

- Coupling : Aryl boronic acids are introduced at specific positions to form precursors for cyclization.

Limitations :

Microwave-Assisted O-Alkylation

Green chemistry approaches optimize reaction efficiency:

| Method | Reagents | Conditions | Yield | Application |

|---|---|---|---|---|

| Microwave | K₂CO₃, R-X | 120°C, 10 min | >45% | Chrysin derivatives |

| Classical | K₂CO₃, R-X | 50°C, 72h | <20% | Bulky substituents |

Advantages :

- Reduced reaction time (0.2h vs. 12–24h).

- Suitable for hydrophobic substituents but limited for steric hindrance.

Challenges and Unusual Observations

Regioselectivity Issues

Cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives (13 ) under acidic conditions predominantly forms dimeric intermolecular condensation products (18 ) instead of the desired benzo[c]phenanthrene-5-ol derivatives.

Reasons :

Oxidative Limitations

Direct oxidation of chrysen-6-ol to this compound faces challenges:

- Over-Oxidation : Strong oxidizing agents (e.g., KMnO₄) degrade the aromatic core.

- Selectivity : Controlled oxidation to the ketone requires mild conditions (e.g., MnO₂ in acetone).

Comparative Analysis of Methods

Chemical Reactions Analysis

Diels–Alder Reactions

Chrysen-6(5H)-one derivatives undergo Diels–Alder cycloadditions with dienophiles like maleic anhydride and 1,4-naphthoquinone. These reactions form complex fused-ring systems:

-

With maleic anhydride : Produces benzo[ g]-chrysene derivatives .

-

With 1,4-naphthoquinone : Yields benzo[ c]naphtho[1,2- a]naphthacene derivatives .

Mechanistic Insight : The reaction proceeds via a thermally generated diradical intermediate, enabling regioselective bond formation.

Halogenation Reactions

Treatment with halogenating agents introduces halogen substituents:

-

Methanolic HCl at 0°C :

Reaction Pathway : Acid-mediated cleavage of hydroxyl groups followed by electrophilic substitution.

Cyclization and Oxidation

Cyclization reactions using acidic or oxidative conditions generate fused aromatic systems:

-

Glacial acetic acid/H₂SO₄ : Cyclizes 2,4,6-trihydroxydibenzoylmethane precursors into chrysene derivatives .

-

Oxidative coupling : Converts chrysene diols into quinodimethane intermediates .

O-Alkylation and Substitution

Microwave-assisted O-alkylation enhances reaction efficiency:

-

Microwave conditions (120°C, 900 W) : Achieves >45% yield in 0.2 hours using K₂CO₃ as a base .

-

Electrophilic substitution : Bromine or nitro groups are introduced at activated positions (e.g., para to ketone) .

Table 1: Key Reactions of this compound

Biological Derivatization

This compound derivatives are synthesized for biological evaluation:

-

Anticancer analogs : Substitution at positions 5 and 7 with acetyl or benzothiazole groups enhances activity (IC₅₀: 141 μM for 5,7-diacetyl chrysin) .

-

Anti-inflammatory derivatives : α-Lipoic acid conjugates show promise in modulating inflammatory pathways .

Mechanistic and Spectroscopic Insights

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chrysen-6(5H)-one has the molecular formula CHO and is characterized by its unique structure that allows it to interact with various biological targets. Its mechanism of action primarily involves:

- Intercalation into DNA : Disrupting replication processes and inducing apoptosis in cancer cells.

- Modulation of Enzymatic Activity : Interacting with enzymes involved in oxidative stress and inflammation, contributing to its protective effects against various diseases.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It demonstrates efficacy against various cancer types through multiple mechanisms:

- Induction of Apoptosis : this compound has shown potential in inducing apoptosis in cancer cell lines, such as HeLa (cervical cancer) and U937 (leukemia) cells. For instance, it was found to have an IC of 14.2 μM against HeLa cells, effectively inhibiting proliferation and promoting apoptotic pathways .

- Inhibition of Metastasis : In vivo studies have indicated that chrysen derivatives significantly reduce metastasis in lung cancer models .

| Cancer Type | Reference | Effect | IC50 (μM) |

|---|---|---|---|

| Cervical Cancer | Induces apoptosis | 14.2 | |

| Leukemia | Reduces cell viability | 16 | |

| Lung Cancer | Decreases metastasis | N/A | |

| Colon Cancer | Causes G2/M cell cycle arrest | N/A |

Cardiovascular Protection

Research has shown that this compound can ameliorate cardiovascular issues by improving endothelial function and reducing oxidative stress. In animal models, it was observed to:

- Enhance Antioxidant Levels : this compound treatment increased levels of enzymatic antioxidants like catalase and superoxide dismutase while decreasing lipid peroxidation markers, indicating protective effects against atherosclerosis .

| Parameter | Control Group | Chrysen Group |

|---|---|---|

| Malondialdehyde (MDA) Levels | High | Low |

| Catalase Activity | Low | High |

| Superoxide Dismutase Activity | Low | High |

Biological Activities

This compound has been investigated for various biological activities beyond anticancer effects:

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Emerging studies suggest potential applications in treating neurodegenerative diseases due to its influence on neuroinflammation pathways .

Case Study 1: Anticancer Effects in Animal Models

A study demonstrated that this compound significantly reduced tumor size in mice models of breast cancer. The compound was administered at varying doses, leading to a marked decrease in tumor volume compared to control groups.

Case Study 2: Cardiovascular Health Improvement

In a controlled trial involving diabetic rats, treatment with this compound resulted in improved endothelial function and a significant reduction in markers of vascular inflammation, highlighting its potential for cardiovascular disease prevention.

Mechanism of Action

The mechanism of action of Chrysen-6(5H)-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Chrysen-6(5H)-one shares structural similarities with fused aromatic and heterocyclic compounds. Key analogs include:

6H-Benzo[c]chromen-6-one (CAS: N/A)

- Structure: A chromenone fused with a benzo ring, featuring a ketone at the 6-position.

- Key Differences: Lacks the hydroxyl group and has a heterocyclic oxygen atom in the chromenone system.

- Applications : Used in organic synthesis and as a precursor for bioactive molecules .

Phenanthridin-6(5H)-one Derivatives

- Structure: A phenanthridine core with a ketone at the 6-position. Example: 3-amino-8-chloro-5H-phenanthridin-6-one (CAS: 26689-64-5).

- Key Differences : Contains a nitrogen atom in the aromatic ring, enhancing hydrogen-bonding capacity.

- Applications : Anticancer and antimicrobial agents due to DNA intercalation properties .

5,7-Dihydroxy-2H-chromen-2-one (CAS: 2732-18-5)

Key Findings :

Physicochemical Properties

- Lipophilicity: this compound (Log P ~3.5) is more lipophilic than phenanthridinones (Log P ~2.1) due to its fused aromatic system .

- Hydrogen Bonding: Phenanthridin-6(5H)-one derivatives exhibit stronger hydrogen-bonding capacity (2 acceptors, 1 donor) compared to this compound (2 acceptors, 1 donor) .

- Thermal Stability : this compound’s fused aromatic structure grants higher thermal stability (decomposition >300°C) than heterocyclic analogs .

Biological Activity

Chrysen-6(5H)-one, a derivative of chrysin, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Overview of this compound

This compound is a flavonoid that exhibits a range of biological activities. Research indicates that its derivatives can significantly enhance its efficacy in various therapeutic areas. The compound is primarily recognized for its potential in cancer prevention and treatment, alongside other health benefits.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been found to inhibit histone deacetylases and modulate cell cycle progression, leading to reduced proliferation of cancer cells .

- Case Study : A study demonstrated that a new chrysin derivative, 5-(2′-amino) phenyl-7-cyclohexanemethylchrysin (Ch-1), exhibited potent anticancer activity against HeLa cells with an IC50 value significantly lower than that of chrysin itself . This derivative was able to intercalate DNA, enhancing its cytotoxic effects compared to the parent compound.

Table 1: Summary of Anticancer Studies on this compound Derivatives

| Derivative Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Ch-1 | HeLa | 62.5 | DNA Intercalation |

| 5,7-Diacetyl | H22 | 141 | Histone Deacetylase Inhibition |

| Chrysin | PC-3 | 24.5 | Apoptosis Induction |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that may contribute to its therapeutic potential:

- Inhibition of Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines in various immune cell models. This effect is crucial for conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant properties of this compound are significant in combating oxidative stress:

- Mechanism : It scavenges free radicals and enhances the body’s antioxidant defenses by modulating the expression of antioxidant enzymes . This action helps protect cells from oxidative damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity:

- Bacterial Inhibition : Recent studies have highlighted its effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Future Perspectives

Research on this compound is ongoing, with a focus on synthesizing novel derivatives that enhance its bioactivity while minimizing toxicity. The development of targeted delivery systems may further improve the therapeutic outcomes associated with this compound.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing Chrysen-6(5H)-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions such as cyclization of polyaromatic precursors or oxidation of chrysene derivatives. Key steps include:

- Purification : Column chromatography (silica gel) or recrystallization to isolate the compound.

- Purity Validation : Analytical techniques like HPLC (≥95% purity threshold), ¹H/¹³C NMR (to confirm structural integrity), and mass spectrometry (for molecular weight verification) .

- Documentation : Detailed experimental protocols must be provided to ensure reproducibility, including solvent ratios, temperature, and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.5–9.0 ppm) and carbonyl carbon (δ ~200 ppm) .

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1680–1750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

- UV-Vis : Identify π→π* transitions in the 300–400 nm range for photophysical studies .

Q. How should researchers conduct a systematic literature review on this compound’s applications in material science?

- Methodological Answer :

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound AND photophysical properties" or "polycyclic aromatic ketones AND applications" .

- Reference Management : Tools like Zotero or EndNote to organize sources and track citations .

- Critical Evaluation : Prioritize peer-reviewed journals and exclude non-reproducible studies (e.g., lacking experimental details) .

Advanced Research Questions

Q. How can synthesis yield of this compound be optimized while minimizing by-products?

- Methodological Answer :

- Design of Experiments (DOE) : Vary catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and reaction temperatures to identify optimal conditions .

- In-Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- By-Product Analysis : Employ GC-MS or HPLC to identify impurities and adjust purification protocols .

Q. What strategies resolve contradictions in reported photophysical properties of this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments under identical conditions (solvent, concentration, instrumentation) to isolate variables .

- Control Experiments : Test for sample degradation (e.g., light exposure, oxidation) using stability studies under controlled environments .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate data variability and identify systematic errors .

Q. How to design an experiment to study environmental degradation pathways of this compound?

- Methodological Answer :

- Simulated Conditions : Expose the compound to UV light, microbial cultures, or oxidizing agents (e.g., H₂O₂) in controlled reactors .

- Degradation Product Identification : Use LC-MS/MS or high-resolution mass spectrometry to track intermediates and final products .

- Collaborative Validation : Partner with environmental chemists to cross-validate findings using complementary analytical methods .

Q. How can computational models predicting this compound’s reactivity be validated experimentally?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated reaction energetics with experimental kinetic data (e.g., Arrhenius plots) .

- Spectral Overlays : Match computed IR/NMR spectra with empirical data to validate molecular configurations .

- Open-Source Sharing : Publish code and input files to enable peer validation and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.